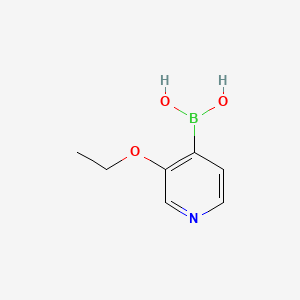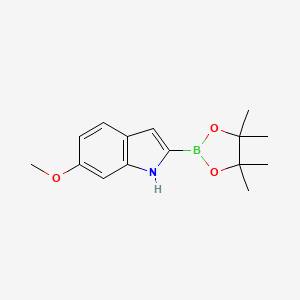
2-Bromo-4-chloro-5-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. The presence of bromine, chlorine, and iodine atoms on the pyridine ring makes it a versatile intermediate for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method involves the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination and iodination using appropriate halogenating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used in cross-coupling reactions, along with appropriate ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed for these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-5-iodopyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used to modify biological molecules and study their interactions and functions.
Medicine: It is utilized in the development of pharmaceutical compounds with potential therapeutic properties.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-5-iodopyridine involves its ability to undergo various chemical transformations due to the presence of multiple halogen atoms. These halogens can participate in different types of reactions, such as substitution and coupling, allowing the compound to interact with various molecular targets and pathways. The specific mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Chloro-5-iodopyridine
- 2-Bromo-4-chloropyridine
Uniqueness
2-Bromo-4-chloro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which provides a high degree of reactivity and versatility in chemical synthesis. This makes it a valuable building block for the development of novel compounds with diverse applications.
Propiedades
IUPAC Name |
2-bromo-4-chloro-5-iodopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-5-1-3(7)4(8)2-9-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDUEIACPFVIJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744292 |
Source


|
| Record name | 2-Bromo-4-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-37-5 |
Source


|
| Record name | 2-Bromo-4-chloro-5-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578359.png)



